1-(4-Chlorophenyl)-3-methylbutan-1-one
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Overview
Description
Scientific Research Applications
Synthesis Methods and Optimization
1-(4-Chlorophenyl)-3-methylbutan-1-one can be synthesized using various chemical processes. A study by Shen De-long (2007) outlines a method involving the condensation and hydrogenation of 4-chlorophenyl aldehyde and 3,3-Dimethyl-2butanone, reaching yields up to 98.3% with a purity of 97.4% as determined by gas chromatography. This method emphasizes economic and technical benefits over previous approaches (Shen De-long, 2007).
Agricultural Applications
In agricultural research, derivatives of 1-(4-Chlorophenyl)-3-methylbutan-1-one, specifically tebuconazole, have been explored for their fungicidal properties. Tebuconazole, alongside carbendazim, has been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release, aiming to reduce environmental and human toxicity. This encapsulation has shown to alter the release profiles of the fungicides, demonstrating effectiveness in fungal disease prevention in plants (E. Campos et al., 2015).
Chemical and Physical Property Studies
The compound's behavior in chemical reactions and its physical properties have been subjects of research. The Grunwald-Winstein analysis explored the influence of carbon-carbon multiple bonds on the solvolyses of tertiary alkyl halides related to 1-(4-Chlorophenyl)-3-methylbutan-1-one. This study helps in understanding the reactivity of such compounds under different conditions (Marina Reis et al., 2008).
Development of Pharmaceutical Agents
Research has led to the discovery of nonpeptide agonists for the urotensin-II receptor, with 3-(4-chlorophenyl)-3-(2-(dimethylamino)ethyl)isochroman-1-one being identified as a potent agonist. This compound opens new avenues for pharmacological research tools and potential drug leads, demonstrating the versatility of 1-(4-Chlorophenyl)-3-methylbutan-1-one derivatives in medicinal chemistry (G. Croston et al., 2002).
Catalysis and Chemical Reactions
The compound's derivatives have been used in catalysis, illustrating their utility in synthesizing other complex molecules. Studies have focused on creating phosphine complexes and enantioselective catalysis, which are critical in producing pharmaceuticals and fine chemicals with high purity and specificity (H. Brunner & H. Leyerer, 2010).
Mechanism of Action
Target of Action
Similar compounds such as pitolisant, a selective antagonist or inverse agonist of the histamine h3 receptor , and Pyraclostrobin, a quinone outside inhibitor (QoI)-type fungicide , have been studied extensively. These compounds interact with specific receptors or enzymes to exert their effects.
Mode of Action
For instance, Pitolisant enhances the activity of histaminergic neurons by blocking histamine autoreceptors . Pyraclostrobin, on the other hand, acts as a fungicide by inhibiting mitochondrial respiration .
Biochemical Pathways
For instance, Pitolisant affects the histaminergic signaling pathway , while Pyraclostrobin affects the electron transport chain in mitochondria .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
For instance, Pitolisant has been shown to reduce excessive daytime sleepiness in patients with narcolepsy , while Pyraclostrobin has been shown to have fungicidal activity .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
Future Directions
properties
IUPAC Name |
1-(4-chlorophenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNNXOZSXWBSSI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10466118 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
71573-93-8 |
Source
|
Record name | 1-(4-Chlorophenyl)-3-methylbutan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10466118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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